Boc-asu-OH
Description
Contextualizing Boc-asu-OH as a Versatile N-Protected Amino Acid Building Block
This compound serves as a versatile building block, particularly in the synthesis of peptides and other complex organic molecules. The Boc group is a widely used N-terminal protecting group in peptide synthesis, enabling controlled chain elongation by preventing unwanted reactions at the alpha-amino group numberanalytics.compeptide.comorganic-chemistry.org. Its stability under alkaline conditions and facile removal under mild acidic conditions make it compatible with various coupling reagents and reaction conditions used in peptide synthesis peptide.comorganic-chemistry.orgmasterorganicchemistry.com. This orthogonality with other protecting groups, such as the base-labile Fmoc group, is crucial for the synthesis of complex peptides with multiple reactive functionalities organic-chemistry.orgmasterorganicchemistry.comwikipedia.org.
Historical Development and Evolution of N-Boc Protecting Group Strategies in Organic Synthesis
The tert-butoxycarbonyl (Boc) protecting group was first introduced in the 1960s as a key component of the peptide synthesis toolkit numberanalytics.com. Its development marked a significant advancement in the field, facilitating the selective protection of amines during the synthesis of complex molecules numberanalytics.com. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base numberanalytics.comorganic-chemistry.orgwikipedia.org. This reaction forms a stable carbamate (B1207046) that effectively masks the amine's reactivity numberanalytics.comwikipedia.org. The Boc group can be readily removed under acidic conditions, regenerating the free amine numberanalytics.commasterorganicchemistry.comwikipedia.org. While initially primarily used in peptide synthesis, the utility of the Boc group has expanded significantly over the years, becoming a fundamental tool in the synthesis of natural products and pharmaceuticals numberanalytics.com. The ease of its installation and removal, along with its stability under various reaction conditions, has contributed to its enduring popularity in organic synthesis organic-chemistry.org.
Structural Significance of the Aminosuccinic Acid / 2-Aminosuberic Acid Scaffold in Bioactive Molecule Design
The aminosuccinic acid (2-aminosuberic acid) scaffold, the base structure of this compound, is an α,ω-dicarboxylic amino acid. This unique structure, possessing both an alpha-amino group and two carboxylic acid groups, provides multiple points for functionalization and incorporation into larger molecular architectures chemimpex.com. The presence of two carboxylic acid groups allows for the formation of various linkages, such as amide bonds or esters, enabling the creation of cyclic structures or conjugation to other molecules chemimpex.com. This scaffold's inherent structure contributes to its value in designing bioactive molecules, including peptides and peptidomimetics, where the precise spatial arrangement of functional groups is critical for biological activity nih.govmdpi.com. Derivatives of 2-aminosuberic acid have been explored in the context of designing compounds with potential biological activities, such as histone deacetylase inhibitors researchgate.netbeilstein-journals.orgturkjps.org. The ability to incorporate this scaffold into diverse molecular frameworks highlights its significance in medicinal chemistry and biochemical research chemimpex.comlookchem.com.
Overview of Key Academic Research Domains Involving this compound
This compound is primarily utilized in academic research as a protected building block for the synthesis of peptides and other complex organic molecules. Its applications span several key domains:
Peptide Synthesis: this compound is a crucial component in both solid-phase and solution-phase peptide synthesis, allowing for the controlled introduction of the aminosuccinic acid residue into peptide sequences peptide.comnih.gov. The protected amino group ensures that peptide bond formation occurs selectively at the desired site .
Synthesis of Bioactive Molecules and Analogs: Due to the structural significance of the aminosuccinic acid scaffold, this compound is employed in the synthesis of various bioactive molecules and their analogs. This includes the preparation of peptidomimetics and other compounds where the specific spacing and functionality provided by the aminosuccinic acid residue are beneficial beilstein-journals.orglookchem.com. Research has explored the synthesis of 2-aminosuberic acid derivatives for potential applications, such as in the development of histone deacetylase inhibitors beilstein-journals.orgturkjps.org.
Development of Novel Synthetic Methodologies: The synthesis and manipulation of protected amino acids like this compound often drive the development of new synthetic methodologies. This includes advancements in coupling strategies, deprotection techniques, and the synthesis of modified or unnatural amino acid derivatives beilstein-journals.orgresearchgate.netrsc.org.
While specific detailed research findings directly focusing solely on this compound as the primary subject are often embedded within broader studies of peptide synthesis or the development of specific therapeutic agents, its consistent use as a reliable building block underscores its importance in facilitating such research. Studies on the synthesis of aminosuberic acid derivatives for applications like histone deacetylase inhibition demonstrate the scaffold's relevance in drug discovery efforts beilstein-journals.orgturkjps.org.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]octanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-13(2,3)20-12(19)14-9(11(17)18)7-5-4-6-8-10(15)16/h9H,4-8H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVLJRPOVUCTFZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452294 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66713-87-9 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]octanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of N Boc Aminosuccinic Acid / 2 Aminosuberic Acid Boc Asu Oh
Stereoselective Synthesis of Boc-asu-OH Enantiomers
The production of enantiomerically pure N-Boc-Aspartic acid is essential for synthesizing chirally defined peptides and other molecules. Several strategies are employed for this purpose.
Asymmetric Synthesis Approaches for this compound
Asymmetric synthesis aims to create chiral molecules with a specific stereochemistry directly. While general methods for the asymmetric synthesis of unusual amino acids exist, specific approaches for Boc-Asp-OH involve strategies like asymmetric hydrogenation of dehydro-α-amino acid derivatives using chiral rhodium complexes. renyi.hu Another approach involves the stereocontrolled rearrangement of azanyl esters derived from carboxylic acids, which can provide non-racemic N-Boc-protected α-amino acids. researchgate.net For instance, an iron-catalyzed 1,3-nitrogen migration has been reported to yield N-Boc-phenylglycine with high enantiomeric excess from the N-Boc-protected azanyl ester of phenylacetic acid. researchgate.net
Enzymatic Synthesis and Biocatalytic Pathways to Chiral this compound
Biocatalysis offers an environmentally friendly and highly selective route to chiral compounds. Enzymes, such as proteases, can be utilized for the stereoselective synthesis or modification of N-Boc-Aspartic acid derivatives. For example, enzymatic methods have been explored for the synthesis of protected amino acid building blocks like α-benzyl L-glutamate, where a protease (Alcalase) was used for the α-selective benzyl (B1604629) esterification of N-Boc L-glutamic acid, achieving a good yield. frontiersin.org While this example is for glutamic acid, similar biocatalytic principles can be applied to aspartic acid due to their structural similarities. Biocatalytic asymmetric synthesis using isolated bacterial strains with esterase activity has also been reported for the production of chiral intermediates like (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, demonstrating the potential of enzymatic resolution for Boc-protected amino acids. nih.gov The use of "deprotectase" biocatalysts for selectively removing protecting groups, including tert-butyloxycarbonyl (OtBu) from acids, is also an area of development in biocatalysis for synthesis. rsc.org
Chemical Resolution Strategies for this compound Racemates
Chemical resolution involves separating a racemic mixture into its individual enantiomers using a chiral resolving agent. This is a common method for obtaining enantiomerically pure N-Boc-Aspartic acid when asymmetric synthesis is not feasible or efficient. Various techniques can be employed, including crystallization of diastereoisomeric salts formed between the racemic N-Boc-Aspartic acid and a chiral base. Chromatographic methods, particularly using chiral stationary phases, are also effective for resolving racemic N-Boc-amino acids. mst.edu, sigmaaldrich.com, tandfonline.com, researchgate.net Macrocyclic glycopeptide-based chiral stationary phases have shown success in separating a wide variety of N-Boc-amino acids with high resolution. sigmaaldrich.com, tandfonline.com, researchgate.net The mobile phase composition, including the percentage of organic modifiers like acetonitrile (B52724) or methanol (B129727) and the buffer pH, significantly influences the resolution. mst.edu, tandfonline.com, researchgate.net
Innovative Synthetic Routes to this compound Derivatives
Beyond the synthesis of the basic N-Boc-Aspartic acid enantiomers, innovative methods are employed to create functionalized derivatives and incorporate Boc-Asp-OH into larger molecules like peptides.
Cross-Metathesis Reactions in the Synthesis of this compound Analogs
Cross-metathesis is a powerful catalytic reaction for forming new carbon-carbon double bonds between two different olefins. This technique can be applied to synthesize N-Boc-Aspartic acid analogs containing unsaturated functionalities. Studies have explored cross-metathesis reactions involving N-Boc-protected amino acids with terminal double bonds to create modified amino acids or incorporate them into more complex structures. nih.gov, chemrxiv.org, acs.org, thieme-connect.com, rsc.org For instance, cross-metathesis of suitably protected 5'-deoxy-5'-methyleneadenosines with racemic and chiral N-Boc protected six-carbon amino acids bearing a terminal double bond has been used to synthesize adenosylhomocysteine analogues. nih.gov Cross-metathesis has also been employed in the synthesis of ω-oxo amino acids and substituted proline derivatives starting from unsaturated amino acids, including those derived from aspartic acid. acs.org The reaction conditions, including the choice of catalyst (e.g., Grubbs catalysts), are crucial for the success and selectivity of these transformations. nih.gov, rsc.org
Role of N Boc Aminosuccinic Acid / 2 Aminosuberic Acid Boc Asu Oh in Biomolecule Synthesis and Engineering
Core Applications of Boc-asu-OH in Peptide Synthesis
This compound serves as a key building block in the chemical synthesis of peptides, providing a means to introduce a dicarboxylic acid moiety with a defined stereocenter into a peptide sequence. chemimpex.com This is valuable for creating peptides with modified solubility, stability, and biological activity. The synthesis of various derivatives of α-aminosuberic acid, including those with Boc protection, has been developed to facilitate their use in peptide synthesis. nih.gov
Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound
This compound is well-suited for Boc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptide chains on an insoluble resin support. chemimpex.comseplite.com In the typical Boc-SPPS workflow, the C-terminal amino acid is first anchored to a solid support, such as a Merrifield or PAM resin. chempep.com
The synthesis cycle involves two main steps: deprotection and coupling.
Deprotection: The acid-labile Boc group is removed from the N-terminus of the resin-bound peptide using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com This exposes a free amino group for the next coupling step.
Coupling: The incoming this compound is activated and coupled to the newly exposed N-terminus of the growing peptide chain.
Following the deprotection step, a neutralization step is required to convert the resulting ammonium (B1175870) salt into a free amine, which is necessary for the subsequent coupling reaction. peptide.com Modern protocols often utilize in situ neutralization, where the neutralization and coupling steps are performed concurrently, which can improve efficiency and minimize side reactions like diketopiperazine formation. nih.gov
The choice of coupling reagents is critical for ensuring high coupling efficiency. Common activators used in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. seplite.com More modern and efficient coupling reagents such as HBTU and HATU are also frequently employed. peptide.com
The use of this compound in SPPS allows for the precise incorporation of an aminosuberic acid residue at any desired position within the peptide sequence. chemimpex.com The second carboxylic acid on the side chain of this compound typically requires its own protecting group (e.g., a benzyl (B1604629) ester) to prevent unwanted side reactions during synthesis. This protecting group must be stable to the conditions used for Boc removal (TFA) but cleavable at the end of the synthesis, often with strong acids like hydrogen fluoride (B91410) (HF). seplite.compeptide.com
Table 1: Key Steps in Boc-SPPS Cycle for Incorporating this compound
| Step | Procedure | Reagents | Purpose |
| Resin Swelling | The solid support is swelled in an appropriate solvent. | DCM or DMF | To allow reagents to access reactive sites on the resin. |
| Deprotection | The Boc protecting group is removed from the N-terminus. | 25-50% TFA in DCM | To expose a free amine for the next coupling reaction. chempep.com |
| Washing | The resin is washed to remove excess reagents and by-products. | DCM, Isopropanol | To purify the resin-bound peptide before the next step. |
| Neutralization | The protonated N-terminus is neutralized. | 10% DIEA in DCM | To generate the free amine necessary for coupling. peptide.com |
| Coupling | The activated this compound is coupled to the peptide chain. | Boc-asu(OPG)-OH, DCC/HOBt or HBTU/HATU, DIEA | To form a new peptide bond. (OPG = Side-chain protecting group) |
| Washing | The resin is washed to remove unreacted amino acid and by-products. | DCM, DMF | To purify the elongated peptide-resin. |
This table outlines a generalized cycle. Specific protocols may vary.
Solution-Phase Peptide Synthesis Incorporating this compound
While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for the synthesis of peptide fragments to be used in segment condensation. researchgate.netbachem.com this compound derivatives are also utilized in these classical synthesis approaches. nih.gov
In solution-phase synthesis, all reactants are dissolved in an appropriate organic solvent. ekb.eg The general strategy involves the coupling of an N-terminally protected amino acid (like this compound) to the free C-terminus of another amino acid or peptide fragment. ekb.eg The carboxyl group of the incoming amino acid must be activated to facilitate the formation of the amide bond.
Common methods for carboxyl group activation in solution-phase synthesis include:
Carbodiimides: Reagents like DCC or EDC are used to form a reactive O-acylisourea intermediate. americanpeptidesociety.org
Active Esters: The carboxyl group is pre-activated by converting it into an ester with a good leaving group, such as N-hydroxysuccinimide (OSu). americanpeptidesociety.org
Phosphonium (B103445) and Uronium Reagents: Reagents like BOP, PyBOP, HBTU, and HATU are highly efficient and are also widely used in solution-phase couplings. peptide.com
A practical example of this application is the synthesis of derivatives of Asu-Val-Leu, which demonstrates the utility of Boc-protected aminosuberic acid in solution-phase methods. nih.gov After each coupling step, the product must be isolated and purified, often through extraction, precipitation, or chromatography, before the Boc group is removed to allow for the next coupling cycle. nih.gov
Impact of this compound on Peptide Conformation and Structure
The incorporation of a non-proteinogenic amino acid like aminosuberic acid can have a significant impact on the conformational properties of a peptide. nih.gov The structure of a peptide is not just a linear sequence of amino acids but a complex three-dimensional arrangement, including secondary structures like α-helices and β-sheets, which are crucial for its biological function. youtube.comyoutube.com
Potential energy calculations performed on dipeptides containing an aminosuccinyl (Asu) residue have shown that intra-residue interactions are the dominant force in determining the local conformation. nih.gov This implies that the inherent conformational preferences of the Asu residue itself strongly influence the folding of the peptide backbone in its vicinity. The long, flexible aliphatic side chain of aminosuberic acid can introduce a degree of conformational flexibility, but it can also be used to enforce specific structural motifs.
The introduction of such residues can:
Induce or Disrupt Secondary Structures: The presence of a bulky or unusually shaped side chain can disrupt canonical secondary structures like α-helices or β-sheets. nih.gov Conversely, it can also be used to stabilize specific turns or non-canonical structures.
Alter Hydrophobicity: The methylene (B1212753) groups in the aminosuberic acid side chain increase the local hydrophobicity of the peptide, which can affect its solubility, aggregation properties, and interaction with biological membranes. researchgate.net
Provide a Point for Cyclization or Cross-linking: The ω-carboxylic acid group provides a handle for intramolecular cyclization with the N-terminus or an amino group on another side chain, leading to conformationally constrained cyclic peptides.
Computational and experimental techniques, such as circular dichroism and NMR spectroscopy, are used to study the conformational effects of incorporating residues like Asu into peptides. nih.govresearchgate.net
Integration of this compound in Peptidomimetic Design and Synthesis
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. researchgate.net The incorporation of non-natural amino acids like aminosuberic acid is a key strategy in peptidomimetic design.
Scaffold Design with this compound for Conformationally Constrained Peptidomimetics
One of the primary goals in peptidomimetic design is to constrain the conformational flexibility of a peptide to favor the "bioactive" conformation—the specific three-dimensional shape it adopts when binding to its biological target. researchgate.netmdpi.com this compound can be used as a building block to create such conformational constraints.
The long side chain of aminosuberic acid can serve as a scaffold to create cyclic peptidomimetics. By forming a lactam bridge between the ω-carboxyl group of the Asu residue and an amino group elsewhere in the peptide (e.g., the N-terminus or the side chain of a lysine (B10760008) residue), a macrocycle is formed. The size of this ring and the point of attachment can be precisely controlled to enforce specific turns and secondary structures, effectively locking the peptide into a desired conformation. whiterose.ac.uk This pre-organization can lead to a significant increase in binding affinity by reducing the entropic penalty associated with the peptide adopting its bound conformation.
Table 2: Research Findings on Conformationally Constrained Peptides
| Research Focus | Key Finding | Implication for Asu-Containing Peptides |
| Energy Calculations on Asu-Dipeptides | Intra-residue interactions are dominant in determining the conformation of X-Asu dipeptides. nih.gov | The inherent structural preferences of the Asu residue itself will be a major factor in the final peptide structure. |
| D-Amino Acid Substitution | D-amino acid substitutions in the middle of a sequence can disrupt α-helical structures. nih.gov | Incorporating Asu, a non-standard residue, could similarly influence or disrupt regular secondary structures. |
| Quaternary Amino Acids | Cα,α-dialkylated amino acids are known to strongly stabilize helical conformations. researchgate.net | While Asu is not Cα-quaternary, its bulky side chain can similarly restrict backbone torsion angles. |
| Cyclic Peptidomimetics | Cyclization is a common strategy to introduce conformational constraints and improve biological activity. researchgate.net | The dual carboxylic groups of Asu make it an ideal candidate for forming intramolecular lactam bridges for cyclization. |
Strategies for Incorporating this compound into Non-Peptide Scaffolds
The versatility of this compound extends beyond traditional peptide backbones. Its unique structure can be integrated into non-peptide scaffolds to create novel peptidomimetics where the amide bonds are partially or fully replaced. This is often done to improve metabolic stability, as peptide bonds are susceptible to cleavage by proteases.
Strategies for this incorporation include:
Solid-Phase Synthesis of Non-Peptide Bonds: Methodologies have been developed for the solid-phase synthesis of molecules containing non-peptide bonds, such as reduced amide bonds (-CH₂-NH-). A Boc-protected amino aldehyde, which could potentially be derived from this compound, can be reacted with a resin-bound amine in the presence of a reducing agent to form such a bond. google.com
Heterocyclic Scaffolds: Privileged heterocyclic structures (e.g., piperazines, benzodiazepines) are often used as scaffolds to arrange the critical pharmacophoric groups of a peptide in the correct spatial orientation. nih.gov The side chain of this compound could be attached to such a scaffold, presenting the ω-carboxylic acid as a key interaction group while the main backbone is non-peptidic. The synthesis of such molecules often involves a combination of solid-phase and solution-phase techniques.
By using this compound in this manner, medicinal chemists can design molecules that retain the essential binding elements of a peptide while being built upon a more drug-like, non-peptide framework.
Bioconjugation Strategies Employing this compound
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in biotechnology and pharmaceutical sciences. Current time information in Phoenix, AZ, US. this compound serves as a valuable component in this field due to its dicarboxylic acid structure, which allows for the creation of linkages to biomolecules.
The primary method for covalently attaching this compound to biomolecules involves the formation of stable amide bonds. rsc.org This is typically achieved by activating one of the carboxylic acid groups of this compound, which can then react with a nucleophilic group on the biomolecule, most commonly the ε-amino group of a lysine residue. jpt.comrsc.org
The activation of the carboxylic acid is a critical step and can be accomplished using a variety of coupling reagents. A common strategy is the formation of an N-hydroxysuccinimide (NHS) ester. nih.gov The NHS ester of this compound is a reactive intermediate that readily undergoes nucleophilic attack by the primary amine of a lysine residue on a protein or peptide, resulting in a stable amide linkage. rsc.orgnih.gov This reaction is typically carried out under mild pH conditions (pH 7.0-9.0) to ensure the reactivity of the amine and the stability of the biomolecule. rsc.org
Another widely used method for amide bond formation is the use of carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). ijpsr.com In this approach, DCC activates a carboxylic acid group of this compound, making it susceptible to nucleophilic attack by an amine on the target biomolecule. ijpsr.com
The choice of coupling method and reaction conditions is crucial to ensure the efficiency and specificity of the conjugation, while preserving the structure and function of the biomolecule. The Boc protecting group on the α-amino group of this compound prevents its participation in the coupling reaction, allowing for controlled, site-specific modifications when desired. nih.gov
| Method | Reactive Group on Biomolecule | Resulting Linkage | Key Reagents |
|---|---|---|---|
| NHS Ester Chemistry | Primary Amine (e.g., Lysine) | Amide Bond | N-hydroxysuccinimide (NHS), Carbodiimide (e.g., EDC, DCC) |
| Carbodiimide Coupling | Primary Amine (e.g., Lysine) | Amide Bond | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) |
The linear, eight-carbon backbone of aminosuberic acid makes this compound an attractive scaffold for the development of bifunctional linkers. nih.gov These linkers can be used to connect two different molecules, such as a targeting moiety and a payload, in applications like antibody-drug conjugates (ADCs), though the specifics of drug development are beyond the scope of this article. researchgate.net
The two carboxylic acid groups of this compound provide orthogonal handles for sequential modification. One carboxyl group can be used to attach to a solid support for solid-phase synthesis, while the other can be modified to introduce a reactive group for conjugation to a biomolecule. nih.gov Alternatively, one carboxyl group can be coupled to one molecule, and after deprotection of the Boc group, the newly revealed α-amino group can be coupled to a second molecule, creating a peptide-like linker.
Rational Design of Biologically Active Compounds Utilizing this compound
The unique structural features of this compound make it a valuable starting material for the rational design of various biologically active compounds, serving as a precursor for more complex molecular architectures.
This compound serves as a versatile building block in the synthesis of advanced pharmaceutical intermediates. Its incorporation into peptide synthesis allows for the creation of non-natural peptides with tailored properties. nih.govsb-peptide.com The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with acid, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols. nih.gov
The dicarboxylic nature of this compound enables its use in the synthesis of macrocyclic compounds. rsc.org By forming amide bonds at both the α-amino group (after deprotection) and one of the carboxyl groups, the suberic acid moiety can be incorporated into a cyclic peptide backbone. Such macrocyclic scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for high-affinity binding to biological targets.
Furthermore, the functional groups of this compound can be chemically modified to create a diverse range of derivatives. For example, the carboxylic acid groups can be converted to esters, amides, or other functional groups, providing a platform for the development of combinatorial libraries of small molecules. nih.govnih.gov These libraries can then be screened for various biological activities.
| Intermediate Type | Synthetic Strategy | Potential Application |
|---|---|---|
| Non-natural Peptides | Solid-Phase Peptide Synthesis (SPPS) | Creation of peptides with modified backbones and properties |
| Macrocyclic Scaffolds | Intramolecular cyclization via amide bond formation | Development of conformationally constrained molecules |
| Combinatorial Library Building Blocks | Functional group modification of the carboxylic acids | Generation of diverse small molecule libraries for screening |
Chemical biology probes are small molecules designed to study and manipulate biological systems. This compound can be used as a starting material for the synthesis of such probes. For instance, a fluorescent dye can be attached to one of the carboxylic acid groups of this compound, while the other carboxylic acid and the protected amino group provide points for further modification or conjugation to a targeting molecule. jpt.com
The synthesis of a fluorescently-labeled peptide probe often involves the coupling of a Boc-protected amino acid, such as this compound, to a resin, followed by standard peptide synthesis. A fluorescent tag can then be attached to a specific site, such as the side chain of a lysine residue or one of the carboxyl groups of the aminosuberic acid moiety. nih.gov These probes can be used in a variety of applications, including fluorescence microscopy and in vivo imaging, to study the localization and dynamics of biomolecules. nih.gov
Similarly, other reporter molecules, such as biotin (B1667282), can be conjugated to this compound to create affinity probes. Biotinylated probes are widely used for the detection and isolation of proteins and other biomolecules due to the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The suberic acid backbone of this compound can act as a spacer arm in these probes, which can improve the accessibility of the biotin moiety for binding to avidin or streptavidin.
Mechanistic and Theoretical Elucidations of N Boc Aminosuccinic Acid / 2 Aminosuberic Acid Boc Asu Oh Reactivity
Reaction Mechanism Investigations Involving Boc-asu-OH
The reactivity of this compound is primarily centered around its two carboxylic acid moieties and the stereocenter at the alpha-carbon. Mechanistic studies, while not always focused specifically on this compound, provide a framework for understanding its behavior in chemical transformations, particularly in the context of peptide synthesis.
The formation of amide or ester bonds from a carboxylic acid like this compound is not a spontaneous process and requires the activation of the carboxyl group. This is typically achieved by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine or alcohol. A variety of coupling reagents have been developed for this purpose, and their mechanisms provide insight into the reactivity of this compound. luxembourg-bio.com
Commonly employed methods for carboxyl activation in the context of N-Boc protected amino acids involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govsciepub.com The reaction mechanism with these reagents proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a nucleophile (amine or alcohol) to form the desired amide or ester bond. Alternatively, the O-acylisourea can react with an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt), to form an active ester, which then reacts with the nucleophile. The use of additives like HOBt is known to suppress side reactions and reduce the risk of racemization. nih.gov
Another class of reagents used for carboxyl activation are phosphonium (B103445) salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents react with the carboxylic acid to form an activated species that is highly susceptible to nucleophilic attack. luxembourg-bio.com The choice of coupling reagent and reaction conditions can significantly influence the yield and purity of the resulting product. nih.gov
| Coupling Reagent Class | Example(s) | General Mechanism |
| Carbodiimides | DCC, EDC | Formation of an O-acylisourea intermediate |
| Phosphonium Salts | PyBOP | Formation of an activated phosphonium ester |
| Uronium/Aminium Salts | HATU, HBTU | Formation of an activated uronium/aminium ester |
The principles of these activation methods are directly applicable to this compound. Given its structure with two carboxylic acid groups, selective activation of one carboxyl group over the other can be a synthetic challenge, often requiring orthogonal protecting group strategies if differentiation is necessary.
Maintaining the stereochemical integrity of the chiral center at the α-carbon is of paramount importance during peptide synthesis. Racemization, the loss of stereochemical purity, can occur during the activation and coupling steps. For N-Boc protected amino acids, the primary mechanism of racemization during coupling is the formation of a 5(4H)-oxazolone intermediate. This can occur when the carboxyl group is activated, particularly with reagents that lead to over-activation or in the presence of a base. luxembourg-bio.com
The Boc protecting group on the nitrogen atom helps to suppress oxazolone (B7731731) formation to some extent compared to other protecting groups. However, the choice of coupling reagents, additives, solvents, and temperature all play a crucial role in preventing racemization. The use of additives like HOBt or its derivatives can minimize the lifetime of the highly reactive activated species, thereby reducing the opportunity for oxazolone formation. nih.gov
The stereochemical outcome of reactions involving this compound would be analyzed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the desired diastereomer from any epimerized products. nih.gov The synthesis of peptides containing residues prone to racemization requires careful optimization of reaction conditions to ensure the stereochemical purity of the final product. bohrium.com
Computational Chemistry Approaches to this compound Systems
Theoretical and computational chemistry methods provide powerful tools for investigating the electronic structure, reactivity, and conformational dynamics of molecules like this compound. These approaches can complement experimental studies by providing detailed insights at the atomic level.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to study the electronic properties of this compound. These studies can provide information about the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). scholarsresearchlibrary.com The analysis of these properties can help in understanding the reactivity of the different functional groups within the molecule.
For instance, QM calculations can be used to model the reaction pathways of carboxyl activation and subsequent nucleophilic attack. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation barriers and reaction energies for different proposed mechanisms. This can help in identifying the most favorable reaction pathway and in understanding the role of different reagents and catalysts. researchgate.net Such studies can also be used to investigate the factors that influence the stereoselectivity of a reaction.
Molecular dynamics simulations are a powerful computational technique for studying the dynamic behavior of molecules in solution. nih.govnih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would involve numerically solving Newton's equations of motion for all the atoms in the system. This allows for the simulation of the molecule's movement and interactions with its environment over time.
MD simulations can provide insights into the solvation of this compound, revealing how solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding. nih.gov This information is crucial for understanding how the solvent can influence the reactivity and conformational preferences of the molecule. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as reactants or catalysts, providing a dynamic picture of the processes leading up to a chemical reaction.
The biological activity and reactivity of a molecule are often closely linked to its three-dimensional structure and conformational flexibility. Theoretical methods are widely used for the conformational analysis of organic molecules, including amino acid derivatives. researchgate.net
For this compound, which has a relatively flexible backbone and side chain, a systematic conformational search can be performed using molecular mechanics or quantum mechanical methods to identify the low-energy conformations. rsc.org These studies can reveal the preferred dihedral angles of the backbone and side chain, as well as any intramolecular hydrogen bonding that might stabilize certain conformations. Understanding the conformational preferences of this compound is important for predicting the structure of peptides into which it is incorporated and for designing molecules with specific shapes and properties. Theoretical conformational analysis can provide valuable data that can be correlated with experimental techniques like NMR spectroscopy. rsc.org
Theoretical Modeling of this compound in Intermolecular InteractionsNo studies detailing the theoretical modeling of this compound were identified. Computational chemistry and molecular dynamics simulations are powerful tools for understanding intermolecular forces, but these methods have not been specifically applied to this compound in published research.
Non-Covalent Interactions Governing Self-Assembly of this compound ConstructsThe self-assembly of molecules like this compound is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. However, the specific modes of self-assembly for this compound and the quantitative contributions of these forces have not been elucidated through theoretical modeling or simulation in the available literature. Research on the self-assembly of other Boc-protected amino acids exists, but these findings cannot be directly extrapolated to this compound without specific investigation.
Due to the absence of targeted research on this compound in these areas, data tables and detailed research findings as requested cannot be generated.
Applications of N Boc Aminosuccinic Acid / 2 Aminosuberic Acid Boc Asu Oh in Supramolecular Assemblies and Functional Materials
Boc-asu-OH as a Building Block in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and van der Waals forces—to organize molecules into larger, well-defined structures. The molecular structure of this compound is particularly well-suited for this purpose. The two carboxylic acid groups are excellent hydrogen bond donors and acceptors, while the bulky tert-butyloxycarbonyl (Boc) protecting group can influence steric arrangements and participate in hydrophobic interactions.
Design and Synthesis of Molecular Receptors Incorporating this compound
The design of synthetic molecular receptors capable of recognizing and binding specific guest molecules is a cornerstone of supramolecular chemistry. The defined spacing of the carboxyl groups in this compound makes it a candidate for constructing receptors that can target complementary molecules. While specific research on this compound as the primary component of a molecular receptor is not extensively documented in publicly available literature, the principles of molecular recognition suggest its potential. For instance, synthetic receptors are often designed to bind biologically relevant molecules like amino acid pairs on protein surfaces. In such designs, rigid spacers are used to position recognition groups—like guanidinium groups—at precise distances to interact with carboxylate pairs, such as those from two aspartate residues in a peptide helix nih.gov. The dicarboxylic nature of this compound could theoretically be integrated into larger macrocyclic or acyclic structures to create a cavity or binding cleft with precisely positioned hydrogen-bonding sites.
The synthesis of such receptors would typically involve standard peptide coupling or esterification reactions, attaching the this compound unit to a larger scaffold. The Boc protecting group is stable under many reaction conditions but can be easily removed with mild acid, allowing for further functionalization of the amine group if needed .
Self-Assembly Processes Directed by this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures. Derivatives of amino acids are widely explored as building blocks for self-assembling materials, often forming structures like nanofibers, nanotubes, and hydrogels. These processes are driven by a combination of interactions, primarily hydrogen bonding and π-π stacking in the case of aromatic amino acids researchgate.netmdpi.com.
For this compound, the self-assembly process would be dominated by hydrogen bonding between its carboxylic acid groups. Depending on the conditions (e.g., solvent, pH, temperature), these interactions could lead to the formation of extended one-dimensional chains or two-dimensional sheets, which could then organize into larger nanoscale architectures. The chiral center of this compound would likely induce a twist in these assemblies, leading to helical structures, a common motif in the self-assembly of chiral molecules. The hydrophobic Boc group would also play a critical role, potentially forming a nonpolar core or surface that drives aggregation in aqueous environments. While specific studies detailing the self-assembly of this compound itself are limited, the behavior of similar Boc-protected dipeptides, which form ordered nanostructures, provides a strong precedent for its potential in this area mdpi.com.
Host-Guest Chemistry Applications of this compound Containing Systems
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or assembly. This interaction can protect the guest, alter its properties, or bring reactants together nitschkegroup-cambridge.com. Supramolecular assemblies can act as hosts, with their internal cavities providing a binding site for guests nih.govepa.gov.
While there is no specific research detailing this compound-based systems in host-guest applications, its potential can be inferred from its structural characteristics. A self-assembled structure formed from this compound, such as a vesicle or a porous network, could potentially encapsulate small molecule guests. The binding would be driven by non-covalent interactions between the guest and the interior of the host assembly. The dicarboxylate functionality, after deprotection of the amine and incorporation into a larger structure like a metal-organic cage, could also contribute to the binding of cationic guests through electrostatic interactions nitschkegroup-cambridge.com.
Integration of this compound into Advanced Functional Materials
The translation of molecular building blocks into macroscopic materials with practical applications is a major goal of materials science. The functional groups on this compound allow for its incorporation into more permanent, covalently linked structures like metal-organic frameworks and polymers.
Metal-Organic Frameworks (MOFs) Incorporating this compound Derivatives
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules rsc.orgnih.govresearchgate.net. They have attracted immense interest for applications in gas storage, separation, and catalysis. The organic linkers are typically rigid molecules with two or more coordinating groups, such as carboxylates.
To be used as a linker in MOF synthesis, the Boc protecting group on this compound would first need to be removed to yield 2-aminosuberic acid. This resulting molecule, possessing two carboxylate groups and a free amine, could then serve as a multifunctional organic linker. The carboxylates would coordinate to the metal centers to form the framework, while the amine group within the pores could be used for post-synthetic modification, allowing for the tuning of the MOF's properties. For example, the amine could be functionalized to enhance selective gas adsorption or to act as a catalytic site. Although the use of 2-aminosuberic acid as a primary linker in prominent MOFs is not widely reported, the strategy of using amino-functionalized dicarboxylic acids (like 2-aminoterephthalic acid) is well-established in the field.
Table 1: Potential Properties of a Hypothetical MOF Using 2-Aminosuberic Acid as a Linker
| Property | Description | Potential Advantage |
| Linker | 2-Aminosuberic Acid | Flexible aliphatic backbone could lead to dynamic "breathing" frameworks. |
| Functionality | Pendant Amine Group | Allows for post-synthetic modification to tailor pore chemistry. |
| Porosity | Tunable | The length and flexibility of the suberic acid chain would influence pore size and shape. |
| Application | Gas Separation, Catalysis | The amine group could enhance selective CO2 capture or serve as a basic catalytic site. |
This table is illustrative and based on the known properties of similar functionalized MOF linkers.
Polymeric and Nanostructured Materials Derived from this compound
This compound is a bifunctional monomer that can be used to synthesize polymers such as polyesters and polyamides. After deprotection of the amine, the resulting 2-aminosuberic acid has three functional groups: two carboxylic acids and one amine. This allows for the creation of complex polymer architectures, including branched or cross-linked materials.
For example, condensation polymerization of 2-aminosuberic acid with a diol would result in a polyester with pendant amine groups along the chain. Alternatively, polymerization with a diamine would yield a polyamide. These pendant functional groups could be used to attach other molecules, alter the polymer's solubility, or introduce cross-linking for improved mechanical or thermal properties. The inherent chirality of this compound could also be used to synthesize chiral polymers with potential applications in enantioselective separations. Researchers are actively developing new polymers from sustainable, plant-based building blocks to create materials with circular life cycles asu.eduasu.edu. The integration of functional amino acids like aminosuberic acid aligns with this goal of creating advanced, functional, and potentially sustainable polymeric materials.
Role of this compound in Modulating Interlayer Spacing and Functionality in Layered Materials
The intercalation of guest molecules into the interlayer galleries of layered materials, such as layered double hydroxides (LDHs), is a powerful strategy for tuning their physicochemical properties. This approach allows for the precise engineering of the interlayer spacing and the introduction of new functionalities, driven by the chemical nature of the guest species. While direct research on the intercalation of N-Boc-Aminosuccinic Acid (this compound) into layered materials is not extensively documented in publicly available literature, its role can be inferred from the well-established principles of intercalating amino acids and other organic anions into layered structures.
This compound, a dicarboxylic amino acid derivative, possesses unique structural features that make it an intriguing candidate for modifying layered materials. The aminosuberic acid backbone provides two carboxylate groups that can electrostatically interact with the positively charged layers of materials like LDHs. The presence of the bulky and hydrophobic tert-butoxycarbonyl (Boc) protecting group on the amine function is expected to play a significant role in dictating the arrangement of the molecule within the interlayer space and, consequently, the extent of layer separation.
Modulation of Interlayer Spacing
The primary role of intercalated anions in layered materials is to balance the positive charge of the layers and to control the distance between them, known as the basal or interlayer spacing. The size, orientation, and packing density of the guest anion are the key determinants of this spacing.
For a molecule like this compound, several factors would influence the resulting interlayer distance:
Molecular Dimensions: The length of the suberic acid (eight-carbon) chain and the steric bulk of the Boc group are substantial. The orientation of the intercalated molecule—whether it aligns parallel, tilted, or perpendicular to the host layers—will result in different basal spacings. A perpendicular or tilted arrangement, driven by the bulky Boc group and the interaction of the carboxylate groups with the layers, would lead to a significant expansion of the interlayer gallery.
Charge Density and pH: The intercalation of amino acids into LDHs is highly dependent on the pH of the surrounding medium, which dictates the charge of the amino and carboxylic acid groups. researchgate.net For this compound, the two carboxylic acid groups can be deprotonated to form carboxylates, allowing for strong electrostatic interactions with the positively charged LDH layers. The Boc-protected amine is not available for protonation. The degree of deprotonation of the two carboxyl groups will influence the charge density of the anion and its interaction with the host layers.
Intermolecular Interactions: The hydrophobic Boc groups of adjacent intercalated this compound molecules can lead to van der Waals interactions within the interlayer space. These interactions can promote a more ordered and densely packed arrangement of the guest molecules, further influencing the interlayer spacing.
Studies on other amino acids have shown that their orientation within the LDH interlayer can be either horizontal or vertical, leading to different interlayer expansions. researchgate.net For instance, the intercalation of phenylalanine can result in either a vertical or horizontal orientation depending on the LDH system and intercalation conditions. researchgate.net Given the bulky nature of the Boc group, a vertical or significantly tilted orientation of this compound would be highly probable to accommodate the molecule within the confined interlayer space.
Introduction of Functionality
Beyond modulating the physical spacing between layers, the intercalation of this compound can impart new functionalities to the resulting hybrid material:
Hydrophobicity: The presence of the aliphatic suberic acid chain and the tert-butyl group of the Boc moiety would significantly increase the hydrophobicity of the interlayer region. This can be advantageous for applications requiring non-polar environments, such as the adsorption of organic pollutants from water or for creating selective catalytic sites.
Chiral Recognition: As this compound is a chiral molecule, its intercalation could introduce chiral recognition sites within the layered material. This could be exploited for applications in enantioselective separations or catalysis.
Controlled Release: The Boc protecting group can be cleaved under acidic conditions. This property could be utilized to trigger the release of the aminosuberic acid or to expose the amine functionality for further reactions within the interlayer space, creating a responsive material.
Illustrative Data on Interlayer Spacing
| Intercalated Anion | Plausible Orientation in Interlayer | Estimated Basal Spacing (Å) | Primary Interaction with Host Layers |
|---|---|---|---|
| Carbonate (CO₃²⁻) | Parallel | ~7.8 | Electrostatic |
| Nitrate (NO₃⁻) | Tilted | ~8.8 | Electrostatic |
| Dodecyl Sulfate (C₁₂H₂₅SO₄⁻) | Bilayer, tilted | ~25.5 | Electrostatic & van der Waals |
| Terephthalate (C₈H₄O₄²⁻) | Perpendicular | ~14.2 | Electrostatic |
| This compound (anion) | Tilted or Interdigitated Monolayer/Bilayer | ~18 - 22 (Estimated) | Electrostatic & van der Waals |
This illustrative table highlights the significant potential of this compound to expand the interlayer spacing of layered materials, creating tailored nanostructures with modified functionalities. Further experimental investigation is necessary to fully elucidate the precise arrangement and properties of this compound within these layered hosts.
State of the Art Analytical Characterization of N Boc Aminosuccinic Acid / 2 Aminosuberic Acid Boc Asu Oh and Its Products
Spectroscopic Characterization Techniques
Advanced NMR Spectroscopy for Structural Elucidation (e.g., 13C, 7Li, 6Li-MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules like Boc-asu-OH. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the arrangement of atoms and their local electronic environments can be deduced.
Proton NMR (¹H NMR) provides information about the hydrogen atoms in the molecule, while Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton. For N-Boc-protected amino acids, the ¹³C NMR chemical shifts of the carbonyl carbons are particularly sensitive to solvent polarity and intramolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net Studies on N-Boc-protected amino acids like N-Boc-L-alanine-OH and N-Boc-L-valine-OH have shown that the ¹³C NMR chemical shifts of the N-Boc carbonyl group can remain relatively constant in aprotic solvents due to intramolecular hydrogen bonding. mdpi.comresearchgate.net However, in protic solvents, slight downfield shifts may occur due to competition for hydrogen bonding with the solvent. researchgate.net
While ¹H and ¹³C NMR are standard for structural confirmation of Boc-protected amino acids, specialized NMR techniques like ¹³C-MAS NMR can be applied to solid-state samples, providing insights into molecular packing and polymorphism. The mention of ⁷Li and ⁶Li-MAS NMR in the prompt's outline likely refers to their application in characterizing materials containing lithium, which is not directly applicable to this compound itself unless it is part of a lithium-containing complex or salt, for which no specific information was found in the search results. However, NMR in general is a key technique for structural determination of Boc-amino acids. chemicalbook.comspectrabase.comspectrabase.comcheminfo.orgchemicalbook.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their vibrational modes. IR spectroscopy measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light. horiba.comnih.govasu.edu
Both techniques can serve as fingerprinting tools for identifying compounds and can provide insights into the presence of characteristic functional groups in this compound, such as the N-H stretch from the carbamate (B1207046) group, the C=O stretches from the Boc carbonyl and the carboxylic acid groups, and C-H stretches. masterorganicchemistry.comspectroscopyonline.com The O-H stretching vibration of the carboxylic acid group is also a prominent feature in IR spectra, typically appearing as a broad band. masterorganicchemistry.comspectroscopyonline.com Raman spectroscopy is also sensitive to O-H stretching vibrations. nih.govspectroscopyonline.com
While specific IR or Raman spectra for this compound were not found, these techniques are routinely used for the characterization of Boc-protected amino acids and related compounds, providing complementary information to NMR regarding the presence and environment of key functional groups. chemicalbook.comnih.govrsc.orgspectrabase.comresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of the elements within a material. youtube.comntu.edu.twenergy.gov XPS analyzes the top few atomic layers of a sample. youtube.comntu.edu.tw
For this compound, XPS could be used to confirm the presence of expected elements such as carbon, nitrogen, and oxygen, and to determine their relative atomic percentages on the surface of a solid sample. Furthermore, analysis of the core electron binding energies can provide information about the chemical states of these elements, differentiating between different types of carbon (e.g., C-C, C-H, C-O, C=O) and nitrogen (e.g., amide N, carbamate N). energy.govsurfacesciencewestern.com This can be particularly useful for analyzing the surface of this compound crystals or films, potentially revealing information about surface contamination or degradation that might not be evident from bulk techniques. While no specific XPS data for this compound was found, XPS is a general technique applicable to organic compounds for elemental and chemical state analysis of surfaces. researchgate.netyoutube.comntu.edu.twenergy.govsurfacesciencewestern.complymouth.ac.uk
Chromatographic and Mass Spectrometric Methodologies
Chromatographic techniques are used to separate components in a mixture, while mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about molecular weight and fragmentation patterns. These techniques are often coupled to provide powerful analytical capabilities.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are essential techniques for assessing the purity of this compound and determining its enantiomeric excess. nih.govamericanchemicalsuppliers.comavantorsciences.comambeed.comsigmaaldrich.comresearchgate.netsigmaaldrich.comchemimpex.com HPLC and UHPLC separate compounds based on their differential interactions with a stationary phase as they are carried through the column by a mobile phase. researchgate.net
For purity analysis, reversed-phase HPLC is commonly used with UV detection. The chromatogram shows peaks corresponding to the different components in the sample, and the area under the peak for this compound relative to the total area of all peaks provides a measure of its purity. Several sources indicate that Boc-protected amino acids are typically characterized by HPLC for purity, with reported purities often being ≥ 98% or ≥ 99%. americanchemicalsuppliers.comavantorsciences.comchemimpex.comscientificlabs.co.uk
Determining the enantiomeric excess (ee) of this compound, which is a chiral molecule, requires the use of chiral HPLC. This involves a stationary phase that can differentiate between the two enantiomers (L and D forms). Macrocyclic glycopeptide-based chiral stationary phases are effective for the chiral analysis of N-blocked amino acids, including Boc-amino acids, often achieving baseline resolution of enantiomers. sigmaaldrich.com Both polar organic and reversed-phase mobile phases can be used for chiral HPLC of Boc-amino acids, and these methods are compatible with mass spectrometry detection. sigmaaldrich.com UHPLC offers faster analysis times and improved resolution compared to traditional HPLC. rsc.org
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Confirmation and Sequence Analysis
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound. nih.govbocgases.ie Coupled with chromatography (e.g., LC-MS), it is a powerful tool for identifying and quantifying components in complex mixtures. Tandem Mass Spectrometry (MS/MS or MS²) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing structural information. nih.govnih.govbiochemia-medica.com
Electrospray Ionization (ESI) is a common ionization technique for polar molecules like this compound, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺). rsc.orgmassbank.eunih.gov The molecular ion peak in the MS spectrum confirms the molecular weight of this compound.
Tandem MS can provide characteristic fragmentation patterns that help confirm the structure of this compound. For N-Boc-protected compounds, common fragmentation pathways under Collision-Induced Dissociation (CID) include the loss of the Boc group (neutral loss of isobutylene (B52900) and CO₂) and fragments related to the amino acid structure. nih.gov Analysis of these fragments can confirm the presence of the Boc group and the amino acid moiety. While direct MS/MS data for this compound was not found, studies on other N-Boc-protected amino acid derivatives demonstrate the utility of MS/MS for structural characterization and fragmentation pathway analysis. rsc.orgmassbank.eunih.gov MS/MS is also crucial for sequence analysis in peptide synthesis, where this compound might be incorporated. researchgate.net
Advanced Microscopy and Imaging Techniques for this compound Derived Materials
Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM), are indispensable tools for elucidating the surface morphology, topography, and internal nanostructure of materials. These techniques provide insights at the micro and nanoscale, which are crucial for understanding the properties and performance of materials, including those synthesized from or incorporating amino acid derivatives like this compound.
Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Morphological Analysis
Atomic Force Microscopy (AFM), a type of Scanning Probe Microscopy (SPM), provides three-dimensional topographic images of a sample surface by scanning a sharp tip attached to a cantilever. dbaasp.org AFM can operate in various modes, including contact and tapping modes, to measure surface height variations and reveal fine surface details at the nanoscale, including roughness and the presence of distinct domains. dbaasp.org AFM is particularly useful for analyzing soft materials and biological samples, offering advantages in visualizing molecular structures and their arrangement on surfaces. ontosight.ainih.gov Studies on polymer membranes have employed AFM to reveal microphase separation into distinct nano-domains based on differences in material properties. While specific applications to this compound derived materials were not found, AFM's ability to provide nanoscale topographic and surface property information makes it a powerful tool for characterizing the self-assembly or surface organization of such compounds.
Transmission Electron Microscopy (TEM) for Nanostructure Investigation
Transmission Electron Microscopy (TEM) offers the capability to investigate the internal structure and nanostructure of materials at very high resolution, often down to the atomic scale. By transmitting a beam of electrons through a thin sample, TEM can reveal details about crystal structure, defects, particle size, shape, and the arrangement of different phases within a material. TEM is essential for understanding the nanoscale architecture of materials, including nanoparticles, thin films, and composite structures. The technique has been applied to characterize the immobilization of amino acids and peptides on nanocellulose, providing visual evidence of the grafted molecules on the support structure. Environmental TEM has also been used to study dynamic processes like dehydroxylation and rehydroxylation at the near-atomic level, highlighting its power in investigating nanoscale transformations. Although specific TEM studies on this compound derived materials were not identified in the search, this technique would be crucial for examining the internal nanostructure of materials formed from this compound, such as self-assembled aggregates, nanoparticles, or composite materials, providing insights into their formation and properties.
While SEM, AFM, and TEM are powerful techniques for material characterization, the detailed application and specific findings regarding the microscopy of this compound derived materials were not available in the consulted literature. Future research in this area would benefit greatly from the application of these advanced microscopy methods to fully understand the morphological and nanostructural characteristics of materials synthesized from this compound.
Future Directions and Emerging Paradigms in N Boc Aminosuccinic Acid / 2 Aminosuberic Acid Boc Asu Oh Research
Integration of Artificial Intelligence and Machine Learning in Boc-asu-OH Research
Sustainable and Scalable Synthetic Pathways for this compound Production
Developing sustainable and scalable synthetic routes for this compound is crucial for its broader application. Traditional organic synthesis often involves the use of hazardous reagents and solvents, and can generate significant waste. Future research is directed towards greener chemistry approaches. This could involve exploring biocatalytic methods, utilizing enzymes for specific transformations in the synthesis of 2-aminosuberic acid or its Boc-protected form, which can offer high selectivity and operate under milder conditions . Flow chemistry is another promising area for scalable and sustainable synthesis, allowing for continuous production with potentially reduced reaction times, improved safety, and easier purification compared to batch processes researchgate.net. Investigating alternative protecting group strategies that are more environmentally friendly to install and cleave than the standard Boc protection could also contribute to sustainability. publish.csiro.au The development of efficient, high-yielding, and environmentally benign synthetic pathways is essential for the cost-effective and large-scale production of this compound for various applications.
Exploration of this compound in Unconventional Chemical Reactivity
While this compound is primarily known as a building block in peptide synthesis, exploring its unconventional chemical reactivity could unlock new applications. This might involve investigating reactions that go beyond standard amide bond formation. For example, the dicarboxylic acid structure could participate in cyclization reactions to form novel cyclic imides or anhydrides under specific conditions. sigmaaldrich.com Exploring different catalytic systems, such as transition metal catalysis acs.org or organocatalysis, could lead to unexpected transformations or enable reactions with high selectivity. The Boc group itself, while primarily a protecting group, could potentially be involved in novel reaction pathways under specific, non-deprotection conditions. Research could also focus on the reactivity of the carbon chain, exploring functionalization reactions (e.g., halogenation, hydroxylation) at positions other than the alpha-carbon, potentially leading to new derivatives with altered properties. uni.lucenmed.com
Cross-Disciplinary Research at the Interface of this compound Chemistry and Other Fields
The unique structure of this compound makes it relevant to several cross-disciplinary research areas. Its utility as a building block for peptides and peptidomimetics facilitates research in pharmaceutical development, particularly in the design of peptide-based drugs targeting various biological pathways chemimpex.comchemimpex.com. The dicarboxylic acid functionality also suggests potential in materials science, for instance, as a monomer in the synthesis of polymers or as a component in the design of functional materials like anion exchange membranes, as seen with related structures rsc.org. In biochemistry, this compound derivatives can serve as probes for studying enzyme mechanisms or protein interactions. chemimpex.com Furthermore, its potential applications could extend to areas like agricultural science, possibly as a component in novel agrochemicals or growth regulators, drawing inspiration from the broader uses of amino acid derivatives. chemimpex.com The intersection of this compound chemistry with fields like chemical biology, materials science, and agricultural science holds significant promise for developing innovative solutions and technologies.
Q & A
Q. What are the critical steps in synthesizing Boc-Asu-OH with high purity for peptide coupling?
Methodological Answer: Synthesis involves tert-butoxycarbonyl (Boc) protection of the amine group, followed by activation of the carboxylic acid (e.g., using HOBt/DCC coupling reagents). Purification via reversed-phase HPLC or flash chromatography is essential to achieve >95% purity. Confirm identity via H NMR (e.g., Boc proton resonance at ~1.4 ppm) and LC-MS. Reproducibility requires strict control of reaction temperature and anhydrous conditions .
Q. How can researchers characterize this compound’s stability under varying pH conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers at pH 2–10 (37°C, 24–72 hrs). Monitor degradation via HPLC-UV at 220 nm. Compare retention times and peak areas against fresh samples. Use mass spectrometry to identify degradation products (e.g., deprotection of Boc group under acidic conditions). Statistical analysis (ANOVA) can quantify stability differences across pH ranges .
Q. What spectroscopic techniques are optimal for confirming this compound’s structural integrity?
Methodological Answer: Combine H/C NMR to verify Boc group presence and backbone stereochemistry. FT-IR confirms carboxylic acid (C=O stretch at ~1700 cm) and amide bonds (N-H bend at ~1550 cm). For trace impurities, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides molecular ion accuracy <5 ppm .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported solubility data across studies?
Methodological Answer: Systematically replicate prior experiments using identical solvents (e.g., DMF, DMSO) and concentrations. Document temperature, stirring time, and equilibration periods. Compare results with literature using meta-analysis frameworks (e.g., PRISMA guidelines). If discrepancies persist, employ molecular dynamics simulations to model solvent interactions and identify overlooked variables (e.g., ionic strength) .
Q. What strategies optimize this compound’s coupling efficiency in solid-phase peptide synthesis (SPPS)?
Methodological Answer: Pre-activate this compound with HATU/DIPEA in DMF for 5 min before adding to resin-bound peptides. Monitor coupling efficiency via Kaiser test or Fmoc-deprotection UV analysis. For sterically hindered sequences, use microwave-assisted SPPS (30–50°C, 10–20 W) to enhance reaction kinetics. Validate yields via amino acid analysis (AAA) .
Q. How can researchers design experiments to study this compound’s role in β-sheet stabilization?
Methodological Answer: Use circular dichroism (CD) spectroscopy to monitor β-sheet formation in model peptides (e.g., 10 mM phosphate buffer, 25°C). Compare spectra with and without this compound. Employ molecular docking (e.g., AutoDock Vina) to predict binding interactions. Validate via X-ray crystallography or cryo-EM for atomic-level resolution. Ensure controls include scrambled sequences to rule out nonspecific effects .
Q. What statistical approaches are suitable for analyzing contradictory bioactivity data in this compound derivatives?
Methodological Answer: Apply multivariate regression to identify confounding variables (e.g., cell line variability, assay conditions). Use Bland-Altman plots to assess agreement between datasets. If bioactivity varies by >2 SD, conduct dose-response curves (IC/EC) in triplicate. For high-throughput screens, apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg method) .
Methodological Frameworks
- For Experimental Design : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- For Data Validation : Cross-validate results using orthogonal techniques (e.g., NMR + HRMS) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- For Reporting : Structure manuscripts per the Beilstein Journal’s guidelines, separating primary data from supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
